molecular formula C17H15NO3S B6002619 N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide

N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide

Cat. No.: B6002619
M. Wt: 313.4 g/mol
InChI Key: KOYORQJYVOXIQS-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core structure, which is a fused ring system consisting of a benzene ring and a thiophene ring, substituted with a 2,5-dimethoxyphenyl group and a carboxamide group

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-11-7-8-15(21-2)14(9-11)18-17(19)13-10-22-16-6-4-3-5-12(13)16/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYORQJYVOXIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-bromo-1-phenylthiophene, under specific conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2,5-dimethoxyphenylboronic acid and the benzothiophene core.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate reagents, such as an amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Drug Development: It has potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine:

    Therapeutic Agents: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking the action of a natural ligand. The pathways involved can include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

  • N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
  • N-(2,5-dimethoxyphenyl)-1-benzothiophene-4-carboxamide
  • N-(2,5-dimethoxyphenyl)-1-benzofuran-3-carboxamide

Comparison:

  • Structural Differences: The position of the carboxamide group on the benzothiophene core can vary, leading to different isomers with distinct chemical properties.
  • Chemical Properties: The presence of different substituents on the aromatic rings can influence the compound’s reactivity, solubility, and stability.
  • Biological Activity: Similar compounds may exhibit varying degrees of biological activity, depending on their ability to interact with specific molecular targets.

N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties that can be leveraged in various scientific and industrial applications.

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